The Disruption of the Tankyrase-USP25 Axis: A Technical Guide to the Inhibitor C44
The Disruption of the Tankyrase-USP25 Axis: A Technical Guide to the Inhibitor C44
Introduction: Beyond Catalytic Inhibition – Targeting Protein-Protein Interactions in the Wnt Pathway
For researchers in oncology and developmental biology, the Wnt/β-catenin signaling pathway represents a critical, yet challenging, therapeutic target.[1] Hyperactivation of this pathway is a hallmark of numerous cancers, particularly colorectal carcinoma.[1] A key regulatory node in this cascade is the destruction complex, which includes Axin, APC, GSK3β, and CK1, and is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin.[1]
The Tankyrase enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family and play a pivotal role in destabilizing this destruction complex by targeting Axin for degradation.[2][3] This has logically led to the development of small molecule inhibitors that target the catalytic PARP domain of Tankyrases. However, a novel and more nuanced approach is emerging: the disruption of protein-protein interactions (PPIs) that regulate Tankyrase stability itself.
This guide focuses on a specific and promising PPI: the interaction between Tankyrase and the deubiquitinating enzyme, Ubiquitin-Specific Protease 25 (USP25). USP25 has been identified as a key stabilizer of Tankyrase proteins. By removing ubiquitin chains, USP25 protects Tankyrases from proteasomal degradation, thereby promoting Axin degradation and potentiating Wnt signaling.[4][5] This makes the TNKS-USP25 interface a compelling target for therapeutic intervention.
This technical guide provides an in-depth exploration of the small molecule inhibitor TNKS/USP25-IN-C44 (C44) , a compound designed to specifically disrupt the interaction between Tankyrase and USP25.[6][7] We will delve into its mechanism of action, its effects on the Wnt pathway, and provide a detailed protocol for its characterization.
The TNKS-USP25 Signaling Axis
The interaction between USP25 and Tankyrase is a critical control point in the Wnt/β-catenin signaling pathway. Here is a breakdown of the key molecular events:
-
Tankyrase-mediated Axin Degradation: Under normal conditions, Tankyrases (TNKS1 and TNKS2) poly(ADP-ribosyl)ate (PARylate) the scaffold protein Axin.[2] This PARsylation acts as a signal for the recruitment of the E3 ubiquitin ligase RNF146, which subsequently ubiquitinates Axin, marking it for degradation by the proteasome.[2] The degradation of Axin, a concentration-limiting component of the β-catenin destruction complex, leads to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of Wnt target genes.[1]
-
USP25-mediated Stabilization of Tankyrase: Tankyrase proteins themselves are subject to ubiquitination and proteasomal degradation. The deubiquitinating enzyme USP25 directly interacts with the ankyrin repeat clusters (ARCs) of Tankyrase, removing ubiquitin chains and thereby stabilizing the Tankyrase proteins.[4] This stabilization of Tankyrase ensures the continued degradation of Axin and the propagation of the Wnt signal.
The following diagram illustrates the central role of the TNKS-USP25 interaction in the Wnt/β-catenin signaling pathway.
Caption: The Wnt/β-catenin signaling pathway highlighting the role of the TNKS-USP25 interaction.
TNKS/USP25-IN-C44: A Profile of the Protein-Protein Interaction Inhibitor
TNKS/USP25-IN-C44, hereafter referred to as C44, is a small molecule that was identified through in silico screening of a large compound library for its ability to bind to the interface of the TNKS-USP25 protein complex.[6][7] Unlike conventional Tankyrase inhibitors that target the catalytic PARP domain, C44 functions by physically obstructing the interaction between the ankyrin repeat clusters (ARCs) of Tankyrase and the C-terminus of USP25.[4]
Mechanism of Action
The primary mechanism of action of C44 is the disruption of the TNKS-USP25 protein-protein interaction.[6][7] This disruption prevents USP25 from deubiquitinating and stabilizing Tankyrase proteins. As a consequence, ubiquitinated Tankyrase is targeted for proteasomal degradation. The resulting decrease in cellular Tankyrase levels leads to the stabilization of Axin, the reconstitution of the β-catenin destruction complex, and the subsequent degradation of β-catenin. This ultimately leads to the downregulation of Wnt target gene expression.
Binding Affinity and IC50 for Tankyrase 1/2
As of the latest available literature, specific quantitative data for the binding affinity (e.g., Kd, Ki) of C44 to the TNKS-USP25 complex or its IC50 value for the disruption of this interaction have not been publicly disclosed. The potency of C44 has been demonstrated through cellular assays showing the degradation of Tankyrase and the stabilization of Axin at effective concentrations, and its ability to reduce cancer cell proliferation in vitro and in vivo.[6][7]
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | Not Publicly Available | - | - |
| IC50 (PPI Disruption) | Not Publicly Available | - | - |
Note: The table above reflects the current lack of publicly available quantitative binding data for C44. Further studies are required to determine these specific parameters.
Experimental Protocol: Co-Immunoprecipitation to Validate C44-Mediated Disruption of the TNKS-USP25 Interaction
Co-immunoprecipitation (Co-IP) is a robust method to investigate protein-protein interactions in a cellular context.[8][9][10] This protocol provides a step-by-step guide to demonstrate the ability of C44 to disrupt the interaction between Tankyrase and USP25.
Principle
This assay involves the immunoprecipitation of a "bait" protein (e.g., USP25) from cell lysates using a specific antibody. If a "prey" protein (e.g., Tankyrase) interacts with the bait, it will be co-precipitated. The presence of both proteins in the immunoprecipitate is then detected by Western blotting. By treating cells with C44, a reduction in the amount of co-precipitated Tankyrase with USP25 would indicate a disruption of their interaction.
Materials
-
Cell line expressing endogenous or tagged TNKS and USP25 (e.g., HEK293T, colorectal cancer cell lines)
-
TNKS/USP25-IN-C44 (and vehicle control, e.g., DMSO)
-
Primary antibodies: anti-USP25 (for immunoprecipitation), anti-TNKS1/2 (for detection), and anti-USP25 (for detection)
-
Protein A/G magnetic beads or agarose resin
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Procedure
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of C44 or vehicle control for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-USP25 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against TNKS1/2 and USP25.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results
In the vehicle-treated control samples, both USP25 and TNKS1/2 should be detected in the immunoprecipitated fraction, confirming their interaction. In the C44-treated samples, a dose-dependent decrease in the amount of co-precipitated TNKS1/2 should be observed, while the amount of immunoprecipitated USP25 remains relatively constant. This would provide strong evidence for the disruption of the TNKS-USP25 interaction by C44.
Caption: A streamlined workflow for the Co-Immunoprecipitation (Co-IP) experiment.
Conclusion and Future Directions
TNKS/USP25-IN-C44 represents a novel class of Wnt pathway inhibitors that function by disrupting the critical protein-protein interaction between Tankyrase and USP25. This mechanism of action offers a distinct advantage over traditional catalytic inhibitors, as it leads to the degradation of Tankyrase proteins rather than their accumulation. The experimental framework provided in this guide allows for the robust validation of C44's activity in a laboratory setting.
Future research should focus on determining the precise binding kinetics and affinity of C44 for the TNKS-USP25 complex. Furthermore, expanding the in vivo studies to a broader range of cancer models will be crucial in evaluating the full therapeutic potential of this innovative approach to targeting the Wnt signaling pathway.
References
-
Xu, D., Liu, J., Fu, T., Shan, B., Qian, L., Pan, L., & Yuan, J. (2017). USP25 regulates Wnt signaling by controlling the stability of tankyrases. Genes & Development, 31(10), 1024–1035. [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
-
PubMed. (2017). USP25 regulates Wnt signaling by controlling the stability of tankyrases. Retrieved from [Link]
-
Assay Genie. (n.d.). Co-immunoprecipitation Protocol | Step by Step Guide. Retrieved from [Link]
-
Moodle@Units. (n.d.). Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. Retrieved from [Link]
-
Giles, R. H., van Es, J. H., & Clevers, H. (2003). Caught up in a Wnt storm: Wnt signaling in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1653(1), 1–24. [Link]
-
Cheng, J., et al. (2019). Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation. Cancer Letters, 443, 80-90. [Link]
-
MDPI. (2020). Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Retrieved from [Link]
-
ResearchGate. (2019). The deubiquitinating enzyme USP25 binds tankyrase and regulates trafficking of the facilitative glucose transporter GLUT4 in adipocytes. Retrieved from [Link]
-
Li, Y., et al. (2024). A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. Journal of Hematology & Oncology, 17(1), 1-18. [Link]
-
Frontiers. (2021). Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases. Retrieved from [Link]
-
PubMed. (2024). A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. Retrieved from [Link]
-
Sadler, J. B., et al. (2019). The deubiquitinating enzyme USP25 binds tankyrase and regulates trafficking of the facilitative glucose transporter GLUT4 in adipocytes. Scientific Reports, 9(1), 4710. [Link]
-
Fang, L., et al. (2021). USP25 maintains KRAS expression and inhibiting the deubiquitinase suppresses KRAS signaling in human cancer. Cell Chemical Biology, 28(5), 689-698.e6. [Link]
-
Popp, O., et al. (2021). Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway. EMBO Molecular Medicine, 13(10), e14222. [Link]
-
Ruiz, E. J., et al. (2019). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife, 8, e46353. [Link]
-
Bosch-Comas, A., et al. (2006). The ubiquitin-specific protease USP25 interacts with three sarcomeric proteins. Cellular and Molecular Life Sciences, 63(6), 723-734. [Link]
-
Wang, Y., et al. (2022). Deubiquitination of TNKS1 Regulates Wnt/β-Catenin to Affect the Expression of USP25 to Promote the Progression of Glioma. Disease Markers, 2022. [Link]
-
Kim, E., et al. (2015). Vaccinia-Related Kinase 2 Controls the Stability of the Eukaryotic Chaperonin TRiC/CCT by Inhibiting the Deubiquitinating Enzyme USP25. Molecular and Cellular Biology, 35(12), 2094-2106. [Link]
-
PubMed. (2019). The deubiquitinating enzyme USP25 binds tankyrase and regulates trafficking of the facilitative glucose transporter GLUT4 in adipocytes. Retrieved from [Link]
-
PubMed. (2019). Differential Oligomerization of the Deubiquitinases USP25 and USP28 Regulates Their Activities. Retrieved from [Link]
-
Liu, H., et al. (2023). USP25 deubiquitinates cytosolic METTL3 to impede glioma proliferation via an m6A-independent pathway. Nature Communications, 14(1), 6962. [Link]
Sources
- 1. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. USP25 regulates Wnt signaling by controlling the stability of tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
